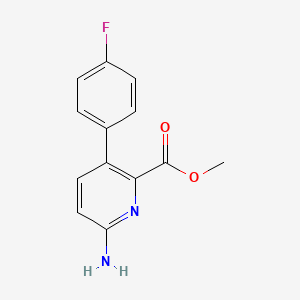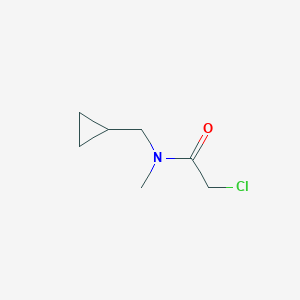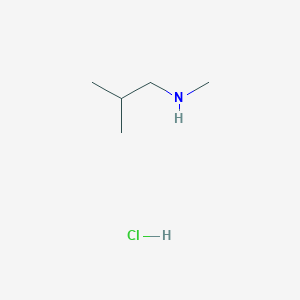
6-氨基-3-(4-氟苯基)吡啶-2-甲酸甲酯
描述
“Methyl 6-amino-3-(4-fluorophenyl)pyridine-2-carboxylate” is a chemical compound with the CAS Number: 1214370-70-3. Its molecular formula is C13H11FN2O2 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C13H11FN2O2/c1-18-13(17)12-10(6-7-11(15)16-12)8-2-4-9(14)5-3-8/h2-7H,1H3,(H2,15,16) . This code provides a specific textual representation of the compound’s molecular structure.Physical And Chemical Properties Analysis
“Methyl 6-amino-3-(4-fluorophenyl)pyridine-2-carboxylate” has a molecular weight of 246.24 .科学研究应用
肿瘤细胞生长抑制
- 合成和抗肿瘤活性:与指定化合物相关的 3-氨基-6-[(杂)芳基乙炔基]噻吩并[3,2-b]吡啶-2-甲酸甲酯对各种人肿瘤细胞系表现出生长抑制活性。特别是,带有对甲氧基苯基和氨基苯基的衍生物最有希望,显示出正常细胞周期分布的改变和某些细胞系中细胞凋亡的诱导(Queiroz 等人,2011年)。
抗肿瘤化合物的荧光研究
- 光物理性质:对某些 6-(杂)芳基噻吩并[3,2-b]吡啶衍生物(与所讨论的化合物密切相关)的荧光研究揭示了它们作为抗肿瘤化合物的潜力。这些衍生物表现出溶剂变色行为和合理的荧光量子产率,这对于使用脂质体作为载体的药物递送应用非常重要(Carvalho 等人,2013年)。
放射性标记合成
- 用于放射性标记的微量合成:一项研究重点关注乙基 2-氨基-6-{[(4-氟苯基)甲基]氨基}-3-吡啶基-2,6-14C 氨基甲酸酯马来酸盐的合成,涉及一种相关化合物,用于生物医学研究中的放射性标记和示踪(Choi 等人,1987年)。
不对称合成
- 哌啶的不对称合成:一项研究描述了从 Baylis-Hillman 加合物开始的甲基 (2S,3S,6R)-6-(4-氟苯基)-2-(4-羟基苯基)-哌啶-3-甲酸酯的不对称合成,涉及结构相似的化合物(Salgado 等人,2019年)。
聚合物 LED 中的荧光
- LED 中的可调发射:对 9-((6-(4-氟苯基)吡啶-3-基)甲基)-9H-咔唑(一种与目标化合物结构相似的化合物)的研究表明了它在聚合物发光二极管中的用途。配体的电子性质可以操纵 Ir(III) 配合物的三线态能级以获得可调谐的发射光谱(Cho 等人,2010年)。
安全和危害
The safety data sheet for “Methyl 6-amino-3-(4-fluorophenyl)pyridine-2-carboxylate” suggests that personal protective equipment/face protection should be worn when handling the compound. It should not come into contact with eyes, skin, or clothing. Adequate ventilation should be ensured, and ingestion and inhalation should be avoided .
作用机制
Target of Action
Methyl 6-amino-3-(4-fluorophenyl)pyridine-2-carboxylate is a synthetic compound with a pyridine core Similar compounds have been found to target multiple receptors , suggesting that this compound may also interact with various cellular targets.
Mode of Action
It is known that compounds with a similar structure can bind with high affinity to multiple receptors . This binding can lead to changes in cellular processes, potentially resulting in therapeutic effects.
Biochemical Pathways
Related compounds have been shown to influence a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that Methyl 6-amino-3-(4-fluorophenyl)pyridine-2-carboxylate may also interact with multiple biochemical pathways.
Pharmacokinetics
The compound’s molecular weight (24624 ) suggests that it may have favorable pharmacokinetic properties, as compounds with a molecular weight under 500 are generally well-absorbed and distributed in the body.
Result of Action
Related compounds have shown a variety of biological activities , suggesting that this compound may also have diverse effects at the molecular and cellular level.
生化分析
Biochemical Properties
Methyl 6-amino-3-(4-fluorophenyl)pyridine-2-carboxylate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with certain kinases and phosphatases, which are crucial for cellular signaling pathways . The nature of these interactions often involves binding to the active sites of these enzymes, thereby modulating their activity. Additionally, Methyl 6-amino-3-(4-fluorophenyl)pyridine-2-carboxylate can form hydrogen bonds and hydrophobic interactions with proteins, influencing their conformation and function .
Cellular Effects
Methyl 6-amino-3-(4-fluorophenyl)pyridine-2-carboxylate has notable effects on various types of cells and cellular processes. It has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For example, this compound can activate or inhibit specific signaling pathways, leading to changes in gene expression profiles. These changes can affect cellular processes such as proliferation, differentiation, and apoptosis. Furthermore, Methyl 6-amino-3-(4-fluorophenyl)pyridine-2-carboxylate can alter metabolic fluxes within cells, impacting the overall metabolic state .
Molecular Mechanism
The molecular mechanism of action of Methyl 6-amino-3-(4-fluorophenyl)pyridine-2-carboxylate involves several key interactions at the molecular level. This compound can bind to specific biomolecules, such as enzymes and receptors, through hydrogen bonding, hydrophobic interactions, and van der Waals forces . These binding interactions can lead to enzyme inhibition or activation, depending on the target enzyme. Additionally, Methyl 6-amino-3-(4-fluorophenyl)pyridine-2-carboxylate can influence gene expression by interacting with transcription factors and other regulatory proteins . These molecular interactions collectively contribute to the compound’s biochemical and cellular effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Methyl 6-amino-3-(4-fluorophenyl)pyridine-2-carboxylate can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function . Studies have shown that Methyl 6-amino-3-(4-fluorophenyl)pyridine-2-carboxylate is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific environmental conditions . Long-term exposure to this compound can lead to cumulative effects on cellular processes, which may differ from short-term effects observed in initial experiments .
Dosage Effects in Animal Models
The effects of Methyl 6-amino-3-(4-fluorophenyl)pyridine-2-carboxylate vary with different dosages in animal models. At lower doses, this compound may exhibit therapeutic effects, such as modulating specific biochemical pathways or cellular functions . At higher doses, it may induce toxic or adverse effects, including cellular damage or systemic toxicity . Threshold effects have been observed, where the compound’s impact significantly changes beyond a certain dosage level . These dosage-dependent effects are crucial for determining the safe and effective use of Methyl 6-amino-3-(4-fluorophenyl)pyridine-2-carboxylate in research and potential therapeutic applications .
Metabolic Pathways
Methyl 6-amino-3-(4-fluorophenyl)pyridine-2-carboxylate is involved in various metabolic pathways within cells. It interacts with enzymes and cofactors that facilitate its metabolism and conversion into other metabolites . These interactions can affect metabolic fluxes and alter the levels of specific metabolites within cells . Understanding the metabolic pathways of this compound is essential for elucidating its overall impact on cellular metabolism and identifying potential metabolic targets for therapeutic intervention .
Transport and Distribution
The transport and distribution of Methyl 6-amino-3-(4-fluorophenyl)pyridine-2-carboxylate within cells and tissues are critical for its biological activity . This compound can be transported across cell membranes through specific transporters or passive diffusion . Once inside the cells, it may interact with binding proteins that influence its localization and accumulation in specific cellular compartments . The distribution of Methyl 6-amino-3-(4-fluorophenyl)pyridine-2-carboxylate within tissues can also affect its overall efficacy and potential side effects .
Subcellular Localization
The subcellular localization of Methyl 6-amino-3-(4-fluorophenyl)pyridine-2-carboxylate plays a crucial role in its activity and function . This compound may be directed to specific compartments or organelles within cells through targeting signals or post-translational modifications . For example, it may localize to the nucleus, mitochondria, or endoplasmic reticulum, where it can exert its effects on cellular processes . The subcellular localization of Methyl 6-amino-3-(4-fluorophenyl)pyridine-2-carboxylate is essential for understanding its mechanism of action and potential therapeutic applications .
属性
IUPAC Name |
methyl 6-amino-3-(4-fluorophenyl)pyridine-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11FN2O2/c1-18-13(17)12-10(6-7-11(15)16-12)8-2-4-9(14)5-3-8/h2-7H,1H3,(H2,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEKZNHBKMXEBFZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CC(=N1)N)C2=CC=C(C=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11FN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![6-Methylimidazo[2,1-b][1,3]thiazole-3-carboxylic acid hydrochloride](/img/structure/B1420809.png)

![2-Azaniumylethyl (2R)-3-[(~2~H_31_)hexadecanoyloxy]-2-{[(9Z)-octadec-9-enoyl]oxy}propyl phosphate](/img/structure/B1420811.png)
![(2R)-3-[(~2~H_31_)Hexadecanoyloxy]-2-{[(9Z)-octadec-9-enoyl]oxy}propyl 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B1420812.png)
![Sodium 2,3-dihydroxypropyl (2R)-3-(hexadecanoyloxy)-2-{[(5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoyl]oxy}propyl phosphate](/img/structure/B1420815.png)

![[4-(3,4-Difluorophenoxy)-2-(trifluoromethyl)phenyl]methanamine hydrochloride](/img/structure/B1420820.png)
![4-[2-(Ethanesulfonyl)ethoxy]benzene-1-sulfonyl chloride](/img/structure/B1420821.png)





![3-[(1,4-diazepan-1-yl)carbonyl]-1H-indole hydrochloride](/img/structure/B1420832.png)